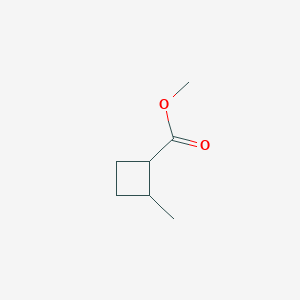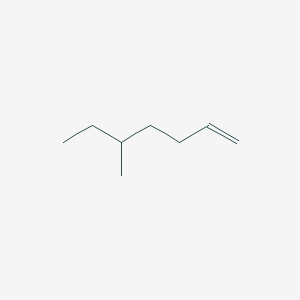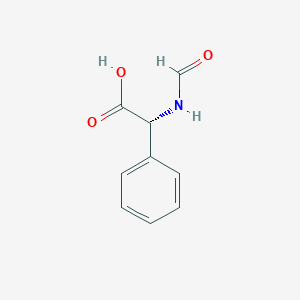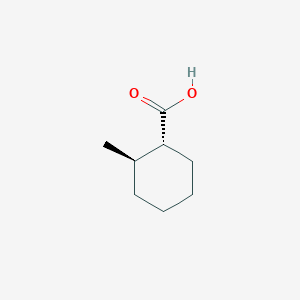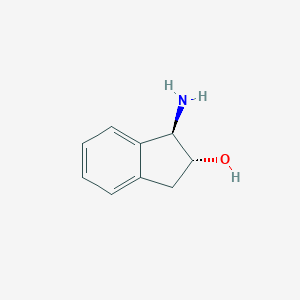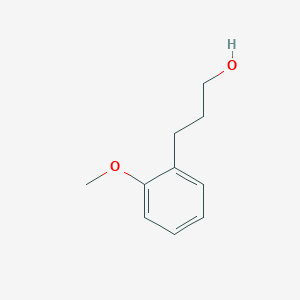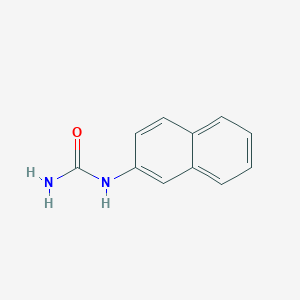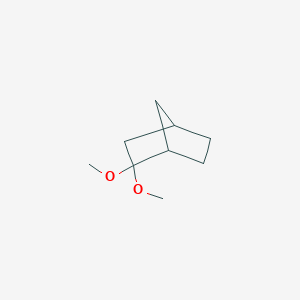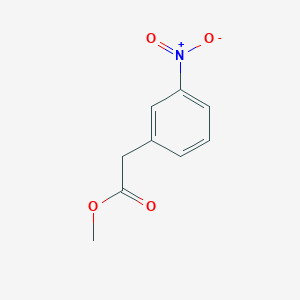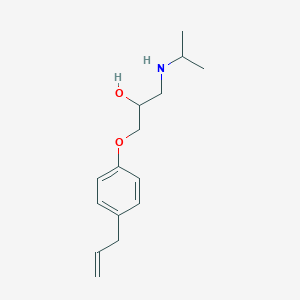
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-, also known as Ipratropium bromide, is a medication used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is a bronchodilator, which means it helps to open up the airways in the lungs, making it easier to breathe.
Wirkmechanismus
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide works by blocking the action of acetylcholine, a neurotransmitter that causes the muscles in the airways to contract. By blocking this action, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide helps to relax the muscles in the airways, allowing them to open up and improve airflow.
Biochemische Und Physiologische Effekte
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in the airways, improve lung function, and decrease the production of mucus. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been shown to have a bronchodilatory effect, which helps to improve breathing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is its well-established safety profile. It has been used for many years in the treatment of COPD and asthma, and its side effects are well-known and generally mild. However, one limitation of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is that it may not be effective in all patients. Some patients may require higher doses or different medications to achieve maximum relief.
Zukünftige Richtungen
There are several future directions for research on 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide. One area of focus is the development of new formulations of the medication, such as inhalable powders or sprays, to improve its effectiveness and ease of use. In addition, researchers are also exploring the potential use of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in the treatment of other respiratory disorders, such as chronic bronchitis and emphysema. Finally, researchers are also investigating the underlying mechanisms of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide's action, in order to develop new and more effective treatments for COPD and asthma.
In conclusion, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide is a bronchodilator medication used for the treatment of COPD and asthma. It works by blocking the action of acetylcholine, which helps to relax the muscles in the airways and improve breathing. It has been extensively studied for its therapeutic effects, and is generally safe and well-tolerated. Future research directions include the development of new formulations of the medication, exploring its use in the treatment of other respiratory disorders, and investigating its underlying mechanisms of action.
Synthesemethoden
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide can be synthesized by reacting 3-(4-(2-propenyl)phenoxy)-1,2-epoxypropane with isopropylamine in the presence of hydrobromic acid. The resulting product is then purified to obtain 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been extensively studied for its therapeutic effects in the treatment of COPD and asthma. It is often used in combination with other medications, such as beta-agonists, to provide maximum relief for patients. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been studied for its potential use in the treatment of other respiratory disorders, such as cystic fibrosis and bronchiectasis.
Eigenschaften
CAS-Nummer |
13707-90-9 |
|---|---|
Produktname |
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- |
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
1-(propan-2-ylamino)-3-(4-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-5-13-6-8-15(9-7-13)18-11-14(17)10-16-12(2)3/h4,6-9,12,14,16-17H,1,5,10-11H2,2-3H3 |
InChI-Schlüssel |
PDUAYNIDLQOSGX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
Synonyme |
4-allylphenoxypropanolamine H 64-52 H 64-52, (+-)-isomer H 64-52, hydrochloride H 64-52, hydrochloride, (+)-isomer H 64-52, hydrochloride, (+-)-isomer H 64-52, hydrochloride, (-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




